molecular formula C16H13BrN2 B11452393 2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11452393
M. Wt: 313.19 g/mol
InChI Key: YKKJYTXBDYEQPQ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromophenyl group and a prop-2-en-1-yl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and prop-2-en-1-ylamine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzimidazole ring. This can be achieved using a condensation reaction with a suitable aldehyde or ketone.

    Bromination: The bromination of the phenyl ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The final step involves the alkylation of the benzimidazole ring with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-benzimidazole: Lacks the bromine and prop-2-en-1-yl groups.

    2-(4-bromophenyl)-1H-benzimidazole: Similar structure but with bromine at the 4-position.

    2-(3-chlorophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole: Similar structure but with chlorine instead of bromine.

Uniqueness

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to the presence of both the bromine atom and the prop-2-en-1-yl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

2-(3-bromophenyl)-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C16H13BrN2/c1-2-10-19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)11-12/h2-9,11H,1,10H2

InChI Key

YKKJYTXBDYEQPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br

Origin of Product

United States

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